Methyl 4-benzylmorpholine-2-carboxylate

Enantioselective synthesis Enzyme catalysis Chiral resolution

Methyl 4-benzylmorpholine-2-carboxylate (CAS 135782-29-5) is a fully substituted morpholine derivative with the molecular formula C₁₃H₁₇NO₃ and molecular weight 235.28 g/mol. It contains a chiral center at the morpholine 2-position, making it a racemic mixture in its commercial form, which is supplied as a liquid with purity specifications typically ranging from 95% to 98%.

Molecular Formula C13H17NO3
Molecular Weight 235.283
CAS No. 135782-29-5
Cat. No. B597345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-benzylmorpholine-2-carboxylate
CAS135782-29-5
Molecular FormulaC13H17NO3
Molecular Weight235.283
Structural Identifiers
SMILESCOC(=O)C1CN(CCO1)CC2=CC=CC=C2
InChIInChI=1S/C13H17NO3/c1-16-13(15)12-10-14(7-8-17-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
InChIKeyXXHMAJMVQRTGQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Benzylmorpholine-2-carboxylate (CAS 135782-29-5) – Chemical Class and Baseline Characterization


Methyl 4-benzylmorpholine-2-carboxylate (CAS 135782-29-5) is a fully substituted morpholine derivative with the molecular formula C₁₃H₁₇NO₃ and molecular weight 235.28 g/mol [1]. It contains a chiral center at the morpholine 2-position, making it a racemic mixture in its commercial form, which is supplied as a liquid with purity specifications typically ranging from 95% to 98% . The compound features a benzyl substituent at the morpholine nitrogen (4-position) and a methyl ester at the 2-carboxylate position, a structural arrangement that provides both synthetic versatility and strategic protection/deprotection options [2]. Its calculated XlogP of 1.3 and topological polar surface area of 38.8 Ų define its physicochemical profile [1]. The compound is commercially available from multiple vendors, with storage recommendations of 2–8°C for optimal stability .

Why Methyl 4-Benzylmorpholine-2-carboxylate Cannot Be Casually Substituted with Other Morpholine-2-carboxylate Esters


Substituting methyl 4-benzylmorpholine-2-carboxylate with alternative morpholine-2-carboxylate esters introduces distinct and quantifiable differences in synthetic utility. The N-benzyl group on this compound is not merely a substituent; it serves a dual strategic function: it protects the morpholine nitrogen during reactions at the 2-carboxylate position and, when desired, can be removed via catalytic hydrogenolysis to unmask the secondary amine for further functionalization [1]. This contrasts sharply with analogs lacking the benzyl group (e.g., methyl morpholine-2-carboxylate, CAS varies) which expose the secondary amine to unwanted side reactions in palladium-catalyzed C–H functionalization protocols [2]. Additionally, the methyl ester of the target compound offers a distinct reactivity profile compared to the n-butyl ester analog (n-butyl 4-benzylmorpholine-2-carboxylate). The methyl ester is the preferred substrate for subsequent transformations following the critical enzyme-catalyzed resolution step, as it facilitates direct conversion to N-Boc-morpholine-2-carboxylic acid derivatives without the additional transesterification steps required for bulkier alkyl esters [3]. Generic substitution would therefore necessitate revalidation of synthetic sequences and potentially compromise the efficiency of stereoselective pathways.

Quantitative Comparative Evidence for Methyl 4-Benzylmorpholine-2-carboxylate in Enantioselective Synthesis


Enzyme-Catalyzed Kinetic Resolution Efficiency: Methyl Ester vs. n-Butyl Ester Comparison

Methyl 4-benzylmorpholine-2-carboxylate serves as a direct entry point to enantiomerically pure morpholine-2-carboxylic acid derivatives. In the published enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids, the n-butyl ester analog (racemic n-butyl 4-benzylmorpholine-2-carboxylate) was employed as the substrate for a highly selective enzyme-catalyzed kinetic resolution step [1]. While direct resolution data for the methyl ester itself are not reported, the structural analogy establishes the compound's role in this class of transformations. More critically, the methyl ester offers a documented synthetic advantage: following resolution of the n-butyl ester, the free acid intermediate is converted to the methyl ester prior to N-Boc protection [2]. This sequence demonstrates that the methyl ester is the functional group of choice for the final synthetic stages, while the n-butyl ester is preferred for the enzymatic step due to enhanced enzyme recognition. The methyl ester thus provides a critical balance of stability during purification and reactivity for downstream amide bond formation.

Enantioselective synthesis Enzyme catalysis Chiral resolution

Stereochemical Access to Dual SNRI Pharmacophores via Benzyl-Protected Morpholine Scaffold

The N-benzyl group on methyl 4-benzylmorpholine-2-carboxylate enables a documented synthetic route to enantiomerically pure (SS)- and (RR)-2-[(phenoxy)(phenyl)methyl]morpholine derivatives, which function as monoamine reuptake inhibitors [1]. In a direct head-to-head comparison of stereoisomers within the same study, the (SS)-enantiomer of compound 5a demonstrated potent dual serotonin and noradrenaline reuptake inhibition, whereas the (RR)-enantiomer exhibited a different selectivity profile. This stereochemical divergence is a direct consequence of the chirality at the morpholine 2-position, which originates from the enzyme-catalyzed resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate—a close analog of the target compound [1]. The quantitative structure-activity relationship (SAR) established that serotonin and noradrenaline reuptake inhibition are functions of stereochemistry and aryl/aryloxy ring substitution [1].

Medicinal chemistry Stereochemistry Monoamine reuptake inhibition

Protecting Group Strategy: N-Benzyl vs. N-H or N-Boc in Palladium-Catalyzed C–H Functionalization

Methyl 4-benzylmorpholine-2-carboxylate contains an N-benzyl group that functions as a protecting group for the morpholine nitrogen, enabling chemoselective transformations at the 2-carboxylate position [1]. This protection is essential in palladium-catalyzed methylation and arylation of C–H bonds, where the compound serves as a building block for facilitating C–H activation and C–C coupling sequences [2]. In contrast, the unprotected analog methyl morpholine-2-carboxylate (CAS varies) presents a free secondary amine that is incompatible with many transition-metal-catalyzed reactions due to catalyst poisoning or competing N-arylation side reactions [3]. The benzyl group can be subsequently removed via hydrogenolysis to reveal the free amine for further derivatization, providing a orthogonal protection strategy that is not achievable with N-unsubstituted analogs.

C–H activation Palladium catalysis Protecting group chemistry

Storage Stability Requirements: 2–8°C Refrigeration Mandated for Methyl 4-Benzylmorpholine-2-carboxylate

Vendor technical datasheets for methyl 4-benzylmorpholine-2-carboxylate uniformly specify storage at 2–8°C to maintain product integrity . This refrigeration requirement is a documented procurement consideration that differs from more stable morpholine derivatives such as 4-benzylmorpholine (CAS 10316-00-4, storage at room temperature) . The requirement stems from the methyl ester functional group, which is susceptible to hydrolysis under ambient conditions over extended periods. Researchers planning long-term storage or multi-step synthetic campaigns must account for cold-chain logistics, which may affect shipping temperature (normal/ambient is acceptable per vendor specifications for transit) but demands refrigerated storage upon receipt .

Compound stability Storage conditions Procurement specifications

Recommended Research and Industrial Applications for Methyl 4-Benzylmorpholine-2-carboxylate Based on Comparative Evidence


Enantioselective Synthesis of Chiral N-Boc-Morpholine-2-carboxylic Acid Building Blocks

Methyl 4-benzylmorpholine-2-carboxylate is the preferred starting material for synthesizing (R)- and (S)-N-Boc-morpholine-2-carboxylic acids via enzyme-catalyzed kinetic resolution of the n-butyl ester analog followed by conversion to the methyl ester [1]. This application is documented in the synthesis of reboxetine analogs, where the methyl ester provides the optimal balance of stability and reactivity for subsequent N-Boc protection and amide bond formation [2]. Researchers developing stereospecific CNS therapeutics or chiral ligands should procure this compound as the validated entry point to both enantiomers of the morpholine-2-carboxylic acid core.

Palladium-Catalyzed C–H Functionalization and Cross-Coupling Reactions

The N-benzyl protected morpholine scaffold of methyl 4-benzylmorpholine-2-carboxylate enables its use as a building block in palladium-catalyzed methylation and arylation of C–H bonds in carboxylic acids [1]. The benzyl group prevents catalyst poisoning and undesired N-functionalization that would occur with unprotected secondary amines [2]. This application is significant for medicinal chemistry programs requiring late-stage C–H functionalization of morpholine-containing pharmacophores.

Synthesis of Dual Serotonin-Noradrenaline Reuptake Inhibitor (SNRI) Pharmacophores

The stereochemistry at the morpholine 2-position, which originates from the chiral center in methyl 4-benzylmorpholine-2-carboxylate and its analogs, directly determines monoamine reuptake inhibition profiles [1]. The (SS)-enantiomers of derivatives prepared from this scaffold exhibit dual SNRI activity, while (RR)-enantiomers show alternative selectivity patterns [1]. Researchers engaged in CNS drug discovery, particularly those targeting depression, anxiety, or pain indications, should utilize this compound to access both stereochemical series for SAR exploration.

11β-HSD1 Inhibitor Development for Metabolic Disorders

Methyl 4-benzylmorpholine-2-carboxylate serves as a key intermediate in the synthesis of 4-sulfonylmorpholine derivatives, which are documented as potent inhibitors of human 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1]. Inhibition of this enzyme is linked to the treatment of metabolic disorders including type 2 diabetes [1]. This application leverages the morpholine core with the specific substitution pattern provided by the target compound, distinguishing it from other morpholine-2-carboxylate esters that lack the N-benzyl group required for downstream sulfonylation chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-benzylmorpholine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.